Aurora-Kinase-Inhibitor III
Übersicht
Beschreibung
Aurora kinase inhibitor III is a small molecule inhibitor that targets the aurora kinases, a family of serine/threonine kinases involved in the regulation of mitosis. These kinases play a crucial role in cell division by ensuring proper chromosome segregation and cytokinesis. Aurora kinase inhibitor III has shown potential in cancer therapy due to its ability to inhibit the activity of aurora kinases, which are often overexpressed in various cancers .
Wissenschaftliche Forschungsanwendungen
Aurora-Kinase-Inhibitor III hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der biochemischen Pfade, an denen Aurora-Kinasen beteiligt sind, und zur Entwicklung neuer synthetischer Methoden.
Biologie: Einsatz in der Zellbiologieforschung, um die Rolle von Aurora-Kinasen bei der Zellteilung und deren Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: Erforscht als potenzielles Therapeutikum zur Krebsbehandlung, da es die Proliferation von Krebszellen durch die gezielte Ansprache von Aurora-Kinasen hemmen kann.
Industrie: Verwendung bei der Entwicklung neuer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem er an die aktive Stelle von Aurora-Kinasen bindet und so deren Phosphorylierungsaktivität verhindert. Diese Hemmung stört die normale Funktion von Aurora-Kinasen bei der Regulierung der Mitose, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Zu den molekularen Zielmolekülen von this compound gehören Aurora-Kinase A, Aurora-Kinase B und Aurora-Kinase C, die an verschiedenen Stadien der Mitose beteiligt sind .
Wirkmechanismus
Target of Action
Aurora Kinase Inhibitor III primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . These kinases play a key role in the control of the mitosis .
AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
Aurora Kinase Inhibitor III interacts with its targets by inhibiting their kinase activity. AURKA function is regulated by degradation, phosphorylation, and dephosphorylation, with its kinase activity dependent upon phosphorylation of threonine 288 (Thr288) in the activation loop . Selective inhibition of AURKA results in inhibition of autophosphorylation of Aurora-A at Thr288, monopolar spindles, and G2-M arrest .
Biochemical Pathways
The Aurora kinases are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . They are also involved in the regulation of mitosis . AURKA promotes tumorigenesis by participating in the cancer cell proliferation, epithelial-mesenchymal transition (EMT), metastasis, apoptosis, and self-renewal of cancer stem cells .
Pharmacokinetics
It is known that the compound is orally bioavailable
Result of Action
The inhibition of Aurora kinases by Aurora Kinase Inhibitor III can lead to a variety of molecular and cellular effects. These include the inhibition of cell division processes, disruption of mitotic spindle assembly, and prevention of chromosome segregation . This can result in the arrest of the cell cycle, leading to cell death .
Biochemische Analyse
Biochemical Properties
Aurora Kinase Inhibitor III interacts with the Aurora kinases, specifically Aurora A and Aurora B . These enzymes are involved in key mitotic processes including centrosome maturation, chromosome alignment, chromosome segregation, and cytokinesis . Aurora Kinase Inhibitor III can inhibit the kinase activity of these enzymes, disrupting their normal function and potentially leading to cell cycle arrest .
Cellular Effects
Aurora Kinase Inhibitor III has been shown to have significant effects on various types of cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Aurora Kinase Inhibitor III can induce cell cycle arrest, leading to inhibition of cancer cell proliferation . It can also influence the epithelial-mesenchymal transition, metastasis, apoptosis, and self-renewal of cancer stem cells .
Molecular Mechanism
The molecular mechanism of action of Aurora Kinase Inhibitor III involves binding to the Aurora kinases and inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to effects such as cell cycle arrest . Aurora Kinase Inhibitor III can also affect gene expression, potentially leading to changes in the behavior of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurora Kinase Inhibitor III can change over time. For instance, the inhibitor can lead to a transient mitotic delay, which is a temporary halt in the process of mitosis . Over time, this can lead to changes in cellular function and potentially to cell death .
Dosage Effects in Animal Models
In animal models, the effects of Aurora Kinase Inhibitor III can vary with different dosages. For instance, at higher doses, the inhibitor can lead to significant tumor regression .
Metabolic Pathways
Aurora Kinase Inhibitor III is involved in the metabolic pathways related to cell division . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Aurora Kinase Inhibitor III is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Aurora Kinase Inhibitor III has distinct subcellular localizations. For instance, Aurora A is localized at the centrosomes and spindle poles, while Aurora B and C are chromosome-passenger complex proteins . The inhibitor can affect the activity or function of these proteins at their specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aurora kinase inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of aurora kinase inhibitor III involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aurora-Kinase-Inhibitor III durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, häufig durch nukleophile oder elektrophile Reagenzien erleichtert.
Gängige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Halogenide, Amine und Elektrophile wie Alkylhalogenide.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Aurora-Kinase-Inhibitor III ist in seiner hohen Selektivität für Aurora-Kinasen im Vergleich zu anderen Kinase-Inhibitoren einzigartig. Ähnliche Verbindungen umfassen:
MK-0457 (VX-680, Tozasertib): Ein Pan-Aurora-Inhibitor mit Aktivität gegen alle drei Aurora-Kinasen.
Alisertib: Ein selektiver Inhibitor von Aurora-Kinase A, der sich derzeit in klinischen Studien zur Krebstherapie befindet.
CCT129202: Ein Imidazopyridin-Kleinmolekül-Inhibitor mit hoher Selektivität für Aurora-Kinasen
This compound zeichnet sich durch seine spezifischen Bindungswechselwirkungen und konformationellen Übergänge aus, die seine inhibitorische Aktivität verstärken .
Eigenschaften
IUPAC Name |
N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDWGQDFJPTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429557 | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-16-9 | |
Record name | C-1368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-1368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.